Cas no 300805-68-9 (Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide)

Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide structure
300805-68-9 structure
Product Name:Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Numero CAS:300805-68-9
MF:C16H13N3O2
MW:279.293323278427
CID:319418
PubChem ID:388108
Update Time:2025-04-19

Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
    • N'-(2-oxoindol-3-yl)-2-phenylacetohydrazide
    • benzeneacetic acid, 2-[(3E)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazide
    • Benzeneacetic acid, 2-[(3Z)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazide
    • N'-[(3E)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide
    • N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide
    • F0890-0033
    • N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide
    • NSC-682573
    • SCHEMBL23483675
    • 300805-68-9
    • CHEMBL1822573
    • N-[(Z)-(2-oxoindolin-3-ylidene)amino]-2-phenyl-acetamide
    • DTXSID10420199
    • BDBM50351711
    • N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide
    • AKOS002968576
    • N'~1~-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-PHENYLACETOHYDRAZIDE
    • 828250-96-0
    • 828250-99-3
    • (E)-N'-(2-oxoindolin-3-ylidene)-2-phenylacetohydrazide
    • NCI60_029574
    • N-[(2-hydroxy-1H-indol-3-yl)imino]-2-phenylacetamide
    • NSC682573
    • AB00672853-01
    • AKOS000623391
    • HMS1675H17
    • Inchi: 1S/C16H13N3O2/c20-14(10-11-6-2-1-3-7-11)18-19-15-12-8-4-5-9-13(12)17-16(15)21/h1-9,17,21H,10H2/b19-18+
    • Chiave InChI: ODEGIZBDYBJTTG-VHEBQXMUSA-N
    • Sorrisi: OC1=C(C2C=CC=CC=2N1)/N=N/C(CC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 279.10089
  • Massa monoisotopica: 279.100776666g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 393
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 77.8Ų

Proprietà sperimentali

  • PSA: 71.09
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.